![molecular formula C29H24N2O4S B2767615 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 887890-04-2](/img/structure/B2767615.png)
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C29H24N2O4S and its molecular weight is 496.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Visible Light-Promoted Synthesis
A study by Liu et al. (2016) discussed the visible light-promoted synthesis of heterocyclic derivatives, specifically 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, through a reaction catalyzed by fac-Ir(ppy)3. This process resulted in products that could be converted into 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives, highlighting a method for creating complex molecules using visible light (Liu et al., 2016).
Potent Inactivators of Serine Proteases
Neumann and Gütschow (1994) identified that N-(sulfonyloxy)phthalimides and analogues, including compounds related to the one , are potent inactivators of serine proteases such as chymotrypsin. These compounds act as suicide substrates, offering insights into their potential therapeutic applications (Neumann & Gütschow, 1994).
Gel-Formation in Imide Derivatives
Singh and Baruah (2008) investigated the solvation-controlled reaction paths and gel formation in imide derivatives. The study revealed that certain conditions and substrates lead to gel formation in mixed solvents, indicating the significance of solvation in directing chemical reactions and material properties (Singh & Baruah, 2008).
Sulfonation of Hydroxyquinoline and Isoquinoline
Research by Smirnov et al. (1972) on the sulfonation of hydroxyquinolines provided insights into the regioselectivity of sulfonation reactions, which is crucial for the synthesis of various derivatives and understanding their chemical behavior (Smirnov et al., 1972).
Synthesis of Isoquinoline-1,3(2H,4H)-dione by Radical Cascade Reaction
A review by Niu and Xia (2022) summarized the diverse synthetic methods for isoquinoline-1,3(2H,4H)-dione compounds, highlighting the interest in developing efficient and green synthetic routes for these heterocycles. This work underlines the ongoing research into improving the synthesis of complex molecules such as the one (Niu & Xia, 2022).
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the class of nitrogen-containing heterocyclic compounds , which are known to interact with a variety of biological targets
Mode of Action
It is known that the compound is synthesized through sequential reactions of 2-alkynylanilines with ketones . This process involves Brønsted acid mediated or Lewis acid catalyzed reactions . The resulting compound may interact with its targets through similar chemical reactions, leading to changes in the target’s function.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with different biological targetsCompounds with similar structures have been shown to affect pathways involving nitrogen-containing heterocyclic compounds .
Result of Action
Compounds with similar structures have been shown to exhibit antifungal activity . The specific effects of this compound may depend on its targets and the biochemical pathways it affects.
Propriétés
IUPAC Name |
2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O4S/c32-28-24-10-3-7-22-8-4-11-25(27(22)24)29(33)30(28)19-17-20-13-15-23(16-14-20)36(34,35)31-18-5-9-21-6-1-2-12-26(21)31/h1-4,6-8,10-16H,5,9,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLIOJAWUHJHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2767532.png)
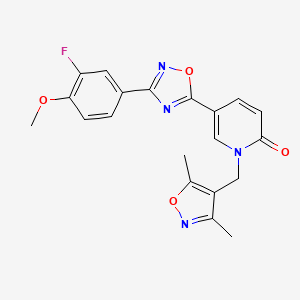
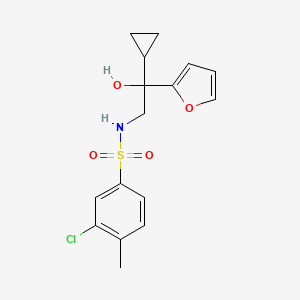
![1-[(6-chloro-3-pyridinyl)methyl]Piperazine](/img/structure/B2767536.png)
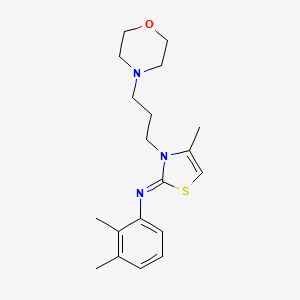
![6-((3-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2767540.png)
![5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2767541.png)

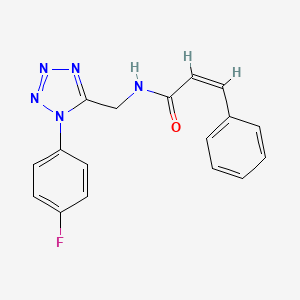
![{[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B2767546.png)
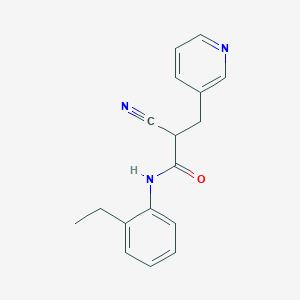
![(4-Benzylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone](/img/structure/B2767552.png)
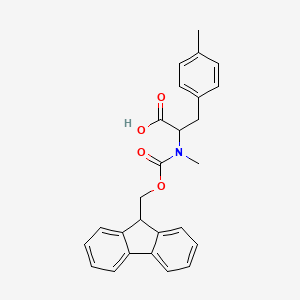
![N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide](/img/structure/B2767554.png)
